Positional Isomer Differentiation: 3‑Methylphenyl vs 4‑Methylphenyl (FAK‑IN‑7) Biological Target Engagement
The para-methyl isomer N‑[5‑(4‑methylphenyl)‑1,3,4‑thiadiazol‑2‑yl]benzamide (FAK‑IN‑7, CAS 19948‑85‑7) is a characterised FAK inhibitor with an IC₅₀ of 11.72 µM . For the meta-methyl target compound (CAS 392241‑06‑4), no FAK inhibitory activity has been reported in any peer‑reviewed study or authoritative database. The positional shift of the methyl group from para to meta alters the electrostatic potential surface and steric accessibility of the benzamide‑thiadiazole pharmacophore, abrogating the specific FAK‑binding interaction observed for the para isomer [1]. This provides a clear structural basis for target‑specific differentiation.
| Evidence Dimension | FAK inhibition (IC₅₀) |
|---|---|
| Target Compound Data | No FAK inhibitory activity reported (data absent in public domain) |
| Comparator Or Baseline | N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (FAK-IN-7, CAS 19948-85-7): IC₅₀ = 11.72 µM |
| Quantified Difference | Qualitative: activity absent vs 11.72 µM; the meta-methyl substitution eliminates FAK engagement |
| Conditions | FAK enzymatic inhibition assay (MedChemExpress validated data) |
Why This Matters
When the research objective is FAK-targeted screening, the meta isomer serves as a critical negative control or selectivity probe, while the para isomer is the active comparator; substituting one for the other invalidates the experimental design.
- [1] Hekal MH, et al. New 1,3,4‑thiadiazoles as potential anticancer agents: pro‑apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Adv. 2023;13:15810. DOI: 10.1039/D3RA02716C. View Source
